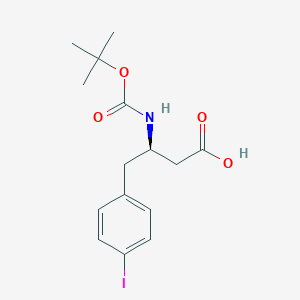

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKSTALXWONXOD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a specialized chiral building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile intermediate, moving beyond a simple datasheet to offer field-proven insights into its practical use.

Introduction: The Strategic Value of a Multifunctional Intermediate

This compound (CAS No. 269396-71-6) is a non-proteinogenic β-amino acid derivative. Its value in organic synthesis and drug discovery stems from the unique combination of four key structural features:

-

A Stereodefined Center: The (R)-configuration at the C3 position provides a fixed stereochemical anchor, which is critical for achieving selectivity and potency in chiral drug candidates.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the amine is a robust yet readily cleavable protecting group. Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions (e.g., trifluoroacetic acid), makes it ideal for multi-step synthetic sequences like solid-phase peptide synthesis (SPPS).[1][2]

-

A Carboxylic Acid Moiety: This functional group serves as a handle for amide bond formation, esterification, or other derivatizations, enabling the linkage of the building block to other molecular scaffolds.

-

An Iodinated Phenyl Ring: The iodine atom at the para-position of the phenyl ring is the compound's most strategic feature for molecular diversification. It serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of a vast array of substituents.[3][4][5]

This combination makes the molecule a powerful intermediate for constructing complex, biologically active molecules with precise control over stereochemistry and molecular architecture.

Core Chemical and Physical Properties

Accurate characterization of a synthetic building block is fundamental to its successful application. The physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 269396-71-6 | [6][7][8][9] |

| Molecular Formula | C₁₅H₂₀INO₄ | [6][8][9] |

| Molecular Weight | 405.23 g/mol | [6][8][9] |

| Appearance | Off-white to slight yellow solid | [7] |

| Purity | Typically ≥96% | [6] |

| Predicted Boiling Point | 492.2 °C at 760 mmHg | [8] |

| Predicted Density | 1.516 g/cm³ | [8] |

| Melting Point | Not available. For comparison, the bromo-analog melts at 144-146 °C. | [10] |

| Storage Conditions | 2-8°C, in a dry, cool, and well-ventilated place. | [11] |

Spectroscopic Characterization: A Self-Validating System

While a specific experimental spectrum for this exact compound is not publicly available, the expected NMR and mass spectrometry data provide a clear fingerprint for identity and purity confirmation.

¹H NMR Spectroscopy (Expected)

A proton NMR spectrum (typically in CDCl₃ or DMSO-d₆) would exhibit characteristic signals:

-

Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons.

-

Aliphatic Protons: A series of multiplets between 2.4 and 3.0 ppm for the CH₂ protons adjacent to the phenyl ring and the carboxylic acid, and a multiplet around 4.0-4.3 ppm for the chiral CH proton.

-

Aromatic Protons: Two distinct doublets in the aromatic region (approx. 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be further downfield.

-

Amine and Carboxylic Acid Protons: A broad singlet for the NH proton (variable, ~5.0-6.0 ppm) and a very broad singlet for the COOH proton (>10 ppm), which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

The carbon spectrum would show distinct resonances for each carbon environment:

-

Boc Group: Resonances around 28 ppm (for the three CH₃ carbons) and 80 ppm (for the quaternary carbon).

-

Aliphatic Carbons: Signals in the 35-55 ppm range.

-

Aromatic Carbons: Four signals in the aromatic region (~120-140 ppm), with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~90-95 ppm) compared to the other substituted aromatic carbon.

-

Carbonyl Carbons: Two signals in the downfield region, one around 155 ppm for the Boc carbonyl and another around 175 ppm for the carboxylic acid carbonyl.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would readily confirm the molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at approximately m/z 404.0. In positive ion mode, adducts such as [M+H]⁺ (m/z 406.0) or [M+Na]⁺ (m/z 428.0) would be expected. The isotopic pattern of iodine would not be prominent as it is monoisotopic.

Synthesis Protocol: A Validated Workflow

The synthesis of this compound is typically achieved in two main stages: the synthesis of the chiral β-amino acid core followed by N-protection. The following protocol is a representative methodology based on established chemical principles.[1][12][13]

Workflow Diagram: Synthesis of this compound

Caption: A two-stage synthetic workflow for the target compound.

Step-by-Step Methodology: N-Boc Protection

This protocol details the second stage, which is the most common requirement for application scientists.

-

Reagent Preparation:

-

Dissolve (R)-3-amino-4-(4-iodophenyl)butyric acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2.5 eq) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

-

Reaction Execution:

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

-

Add the Boc₂O solution dropwise to the cooled amino acid solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C. Causality Note: Slow addition and temperature control are critical to prevent the hydrolysis of Boc anhydride and minimize side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

-

Workup and Isolation:

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or ethyl acetate to remove any unreacted Boc₂O and other organic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl or citric acid. The product should precipitate as a solid. Self-Validation: The formation of a precipitate upon acidification confirms the presence of the carboxylic acid product, which is insoluble in acidic aqueous media.

-

Stir the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Dry the product under vacuum at a temperature not exceeding 40 °C.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Core Applications in Medicinal Chemistry: The Suzuki-Miyaura Coupling

The primary utility of the iodo-phenyl moiety is its participation in palladium-catalyzed cross-coupling reactions. This allows for the late-stage diversification of drug intermediates, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction is a prime example.[4][5][14]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura coupling reaction workflow.

Exemplary Protocol: Synthesis of a Biphenyl Derivative

-

Reaction Setup:

-

To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

-

-

Reaction Execution:

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water, via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C. Keep away from strong oxidizing agents and strong acids (except for deprotection).

Conclusion

This compound is more than a simple amino acid derivative; it is a strategically designed building block that offers synthetic chemists precise control over chirality and a powerful handle for molecular elaboration via cross-coupling chemistry. Its robust Boc protection scheme and reactive iodide make it an invaluable asset in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. Understanding its properties and the causality behind its reaction protocols enables researchers to leverage its full potential in accelerating drug discovery programs.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid, CasNo.269396-71-6 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]

- 8. americanelements.com [americanelements.com]

- 9. sinfoobiotech.com [sinfoobiotech.com]

- 10. echemi.com [echemi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid synthesis - chemicalbook [chemicalbook.com]

- 13. (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Keywords: 1H NMR, Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, Chemical Shift, Coupling Constant, Diastereotopic Protons, NMR Spectroscopy

An In-Depth Technical Guide to the 1H NMR Spectrum of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR data of this specific molecule. We will explore the expected chemical shifts, coupling constants, and integration values for each proton environment. Furthermore, this guide will present a detailed experimental protocol, data interpretation strategies, and visual aids to facilitate a thorough understanding of the molecule's structural features as revealed by ¹H NMR spectroscopy.

Introduction: The Significance of this compound

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a Boc-protecting group, a chiral center, and a para-substituted iodophenyl moiety makes it a versatile intermediate for constructing more complex molecules. The tert-butoxycarbonyl (Boc) group provides a stable yet readily cleavable protection for the amine, essential for controlled, sequential reactions in peptide synthesis and other complex organic transformations.[1] The stereochemistry at the C3 position is crucial for the biological activity of many target molecules, and the iodophenyl group offers a site for further functionalization through cross-coupling reactions.

Given its structural complexity, ¹H NMR spectroscopy is an indispensable tool for its characterization, allowing for the unambiguous confirmation of its structure and stereochemical integrity. This guide will serve as a detailed reference for the analysis of its ¹H NMR spectrum.

Foundational Principles: ¹H NMR Spectroscopy in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.[2] Electronegative atoms and unsaturated groups tend to "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[2]

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[3]

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The number of peaks in a signal (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons.

-

Coupling Constant (J): This is the distance between the peaks in a split signal, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the nature of the chemical bonds connecting them.

A thorough analysis of these parameters allows for the complete assignment of all proton signals in the spectrum, thereby confirming the molecule's structure.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed experimental procedure is paramount.

3.1. Sample Preparation

-

Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the spectrum.[4] Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good dissolving power and relatively inert nature. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), which may be necessary if solubility in CDCl₃ is limited. It is important to note that the chemical shifts of labile protons, such as the N-H and COOH protons, are highly dependent on the solvent.[5][6][7][8][9]

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard and its signal is set to 0.0 ppm to calibrate the chemical shift axis.[4][10]

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Pulse Angle: A 30-45 degree pulse angle is often used to ensure a good signal-to-noise ratio without saturating the signals.

-

-

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

-

Integration: The integral of each signal is determined.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each of the non-equivalent protons in the molecule.

4.1. Predicted ¹H NMR Spectrum and Signal Assignments

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the protons in this compound.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Boc Group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H |

| Methylene Protons (-CH₂COOH) | 2.4 - 2.6 | Multiplet | 2H |

| Benzylic Protons (-CH₂-Ar) | 2.8 - 3.0 | Multiplet | 2H |

| Methine Proton (-CH-NH) | 4.0 - 4.2 | Multiplet | 1H |

| Amide Proton (-NH-Boc) | 5.0 - 5.5 | Broad Doublet | 1H |

| Aromatic Protons (Ar-H) | 7.0 - 7.2 | Doublet | 2H |

| Aromatic Protons (Ar-H) | 7.5 - 7.7 | Doublet | 2H |

| Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

4.2. Detailed Rationale for Signal Assignments

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp, intense singlet in a relatively upfield and uncongested region of the spectrum, typically around 1.4-1.5 ppm.[5][11] This signal is a key diagnostic peak for the presence of the Boc protecting group.

-

Aromatic Protons (Ar-H): The para-substituted iodophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (around 7.0-8.0 ppm).[12][13] The protons ortho to the iodine atom will be at a slightly different chemical shift than the protons meta to the iodine. The protons closer to the electron-withdrawing iodine will be shifted further downfield.

-

Aliphatic Chain Protons (-CH₂-CH-CH₂-):

-

Methine Proton (-CH-NH): This proton is adjacent to the nitrogen atom and the chiral center. It is expected to be a multiplet due to coupling with the adjacent methylene protons. Its chemical shift will be in the range of 4.0-4.2 ppm.

-

Methylene Protons (-CH₂COOH): These protons are adjacent to the carboxylic acid group and the chiral center. They are diastereotopic, meaning they are chemically non-equivalent, and may exhibit different chemical shifts and couple with each other (geminal coupling) as well as the adjacent methine proton (vicinal coupling).[14][15] This will result in a complex multiplet around 2.4-2.6 ppm.

-

Benzylic Protons (-CH₂-Ar): These protons are also diastereotopic due to the adjacent chiral center.[14][15][16] They will couple with each other and the methine proton, leading to a complex multiplet in the range of 2.8-3.0 ppm.[12][13]

-

-

Labile Protons (-NH-Boc and -COOH):

-

Amide Proton (-NH-Boc): The chemical shift of the N-H proton is variable and dependent on solvent, concentration, and temperature.[5][17] It is expected to appear as a broad doublet (due to coupling with the adjacent methine proton) between 5.0 and 5.5 ppm. In the presence of D₂O, this signal will disappear due to proton-deuterium exchange.

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10.0 and 12.0 ppm.[10][18] This signal will also exchange with D₂O.

-

Visualizing the Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural verification. By carefully analyzing the chemical shifts, integration values, and coupling patterns, one can confidently assign each proton in the molecule. The characteristic signals of the Boc group, the para-substituted aromatic ring, and the diastereotopic protons of the aliphatic chain all contribute to a unique spectral fingerprint. This guide provides a robust framework for researchers to approach the acquisition and interpretation of the ¹H NMR spectrum of this important synthetic intermediate, ensuring the quality and integrity of their materials for downstream applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Biological Activity of Boc-(R)-3-amino-4-(4-iodophenyl)-butyric Acid Derivatives

Abstract

Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid is a chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a protected amine, a carboxylic acid, a defined stereocenter, and an iodinated phenyl ring, makes it a versatile scaffold for the synthesis of diverse and potent biologically active molecules. The iodine atom serves as a crucial handle for carbon-carbon bond-forming reactions, enabling extensive structural modifications and the exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of the primary derivative classes originating from this scaffold, focusing on their synthesis, biological targets, mechanisms of action, and the experimental protocols used for their evaluation. We will explore its pivotal role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, integrin αvβ3 antagonists for anti-angiogenic cancer therapy, and its structural relationship to GABA receptor modulators.

The Core Scaffold: A Platform for Therapeutic Innovation

The title compound, Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid, is not itself a therapeutic agent but rather a high-value intermediate. Its utility stems from several key structural features:

-

Protected Amine (Boc group): The tert-butyloxycarbonyl (Boc) group provides robust protection of the amine, preventing unwanted side reactions. It is stable under various reaction conditions yet can be removed cleanly under acidic conditions, allowing for subsequent modification.

-

Chiral Center: The (R)-configuration at the 3-position is crucial for the stereospecific interactions required for high-affinity binding to many biological targets.

-

Carboxylic Acid: This functional group provides a point for amide bond formation, esterification, or reduction, enabling the creation of diverse libraries of compounds.

-

Iodophenyl Moiety: This is arguably the most versatile feature. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide array of substituents to probe the binding pockets of target proteins. A related analogue, Boc-(R)-3-Amino-4-(4-bromophenyl)-butyric Acid, offers similar reactivity for cross-coupling reactions.[1]

These features make the scaffold a cornerstone for developing molecules that can precisely interact with complex biological systems.

Key Derivative Classes and Biological Activities

Derivatives of Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid have shown significant promise in three primary therapeutic areas.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The most prominent application of this scaffold is in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents known as "gliptins" used for the treatment of type 2 diabetes.[2]

-

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-IV, these drugs prolong the activity of incretins.[4][6] This leads to a glucose-dependent increase in insulin secretion, suppression of glucagon release, and ultimately, a reduction in blood glucose levels with a low risk of hypoglycemia.[2][4][7]

-

Synthesis & SAR: The trifluorophenyl derivative, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)-butyric acid, is a key intermediate in the synthesis of Sitagliptin, the first DPP-IV inhibitor approved by the FDA.[8][9][10] The synthesis involves coupling the β-amino acid core with a triazolopiperazine moiety.[5] The trifluorophenyl group fits into a key hydrophobic pocket (the S1 pocket) of the DPP-IV enzyme, contributing significantly to the inhibitor's high affinity and potency.[5]

Integrin αvβ3 Antagonists

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest in oncology because its expression is significantly upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[11][12]

-

Mechanism of Action: Antagonists of αvβ3 block the binding of extracellular matrix (ECM) proteins (like vitronectin and fibronectin) containing the Arg-Gly-Asp (RGD) sequence.[13] This disruption of ligation prevents endothelial cell adhesion, migration, and survival, ultimately inhibiting angiogenesis.[11][13][14] Blocking this pathway can induce apoptosis (programmed cell death) in angiogenic endothelial cells, effectively starving the tumor of its blood supply.[13][14] The signaling cascade downstream of αvβ3 ligation involves the activation of kinases such as Focal Adhesion Kinase (FAK) and Src, leading to the activation of the Ras/MAP kinase pathway, which is critical for cell proliferation and survival.[13][15]

-

Synthesis & SAR: The iodo- or bromo-phenyl group of the core scaffold is used to introduce RGD-mimetic functionalities via cross-coupling reactions. These derivatives are designed to fit into the RGD-binding pocket on the integrin, with the carboxylic acid moiety often interacting with a key metal ion in the receptor's binding site.

GABA Receptor Ligand Analogs

The core structure of 3-amino-4-phenylbutyric acid is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors and metabotropic GABAB receptors.

-

Mechanism of Action: GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate slow and sustained inhibitory signals.[16][17] They couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, the activation of inwardly-rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[16][18] These actions collectively reduce neuronal excitability and inhibit neurotransmitter release.[16][18] Some studies also suggest GABAB receptor activation can promote neuronal survival through transactivation of other receptor pathways, like the IGF-1 receptor, leading to activation of the PI3K/Akt survival pathway.[19]

-

Potential Applications: While less explored than the other classes, derivatives of the core scaffold could be synthesized to create novel GABAB receptor agonists or antagonists. By modifying the phenyl ring, researchers can alter the compound's lipophilicity, metabolic stability, and binding affinity, potentially leading to new therapeutics for conditions like spasticity, anxiety, or epilepsy.

Mechanistic Pathways & Visualizations

DPP-IV Inhibition Pathway

DPP-IV inhibitors prevent the degradation of incretin hormones GLP-1 and GIP. This enhances their downstream effects on glucose homeostasis.

Caption: Mechanism of DPP-IV Inhibition for Glucose Control.

Integrin αvβ3 Pro-Angiogenic Signaling

Integrin αvβ3 signaling is crucial for the survival and proliferation of endothelial cells during angiogenesis. Antagonists disrupt this pathway.

Caption: Integrin αvβ3 Signaling Pathway in Angiogenesis.

Experimental Protocols

Protocol: Suzuki Cross-Coupling for Derivative Synthesis

This protocol describes a general method for modifying the iodo-phenyl scaffold to create diverse derivatives.

Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds. It is chosen for its tolerance of various functional groups present in the core scaffold (Boc-amine, carboxylic acid) and the broad availability of boronic acids, allowing for the introduction of numerous aryl and heteroaryl moieties.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid (1.0 eq).

-

Addition of Boronic Acid: Add the desired aryl boronic acid (1.2 - 1.5 eq).

-

Catalyst and Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

-

Solvent: Add a solvent system, such as a 3:1 mixture of Toluene and Ethanol. The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per mmol of starting material).

-

Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General Workflow for Suzuki Cross-Coupling.

Protocol: In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against the DPP-IV enzyme.

Rationale: This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of DPP-IV. It uses a synthetic substrate (Gly-Pro-AMC) that releases a fluorescent product (AMC) upon cleavage by the enzyme. The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) with additives like NaCl and EDTA.

-

Enzyme Solution: Prepare a stock solution of recombinant human DPP-IV enzyme in assay buffer.

-

Substrate Solution: Prepare a stock solution of Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) in DMSO.

-

Inhibitor Solutions: Prepare a serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 1 mM). Sitagliptin should be used as a positive control.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the inhibitor solution (or DMSO for control wells).

-

Add 20 µL of the DPP-IV enzyme solution to all wells except the "no enzyme" blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

-

Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank)).

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Data Summary & Structure-Activity Relationships

The following table summarizes hypothetical data for derivatives based on published research trends, illustrating potential structure-activity relationships (SAR).

| Compound | R-Group (at 4-position of phenyl ring) | Target | Activity (IC₅₀ / Kᵢ) | Key SAR Insight |

| Derivative 1 (Sitagliptin-like) | 2,4,5-Trifluorophenyl (via direct synthesis) | DPP-IV | 18 nM | The trifluoromethyl groups provide strong hydrophobic and electronic interactions within the S1 pocket of DPP-IV, significantly enhancing potency.[5] |

| Derivative 2 | Phenyl (via Suzuki coupling) | Integrin αvβ3 | 500 nM | A simple phenyl group provides a baseline affinity. Lacks the key interactions for high potency. |

| Derivative 3 | 3-(Guanidinomethyl)phenyl | Integrin αvβ3 | 15 nM | The guanidinium group mimics the side chain of Arginine in the RGD peptide, forming critical salt-bridge interactions in the binding site. |

| Derivative 4 | 4-Methoxyphenyl | GABAB Receptor | 2 µM | The methoxy group increases lipophilicity, potentially enhancing brain penetration and providing favorable interactions within the receptor. |

| Derivative 5 | 4-Chlorophenyl | GABAB Receptor | 5 µM | A simple halogen substitution can modulate electronic properties and binding, but may not be optimal. |

Conclusion and Future Perspectives

Boc-(R)-3-amino-4-(4-iodophenyl)-butyric acid and its analogs are powerful and versatile scaffolds in modern drug discovery. The ability to perform late-stage functionalization via cross-coupling reactions on the iodophenyl ring provides a robust platform for generating extensive libraries of compounds for SAR studies. The demonstrated success in developing potent DPP-IV inhibitors like Sitagliptin highlights the scaffold's value. Future work will likely focus on expanding its application in oncology through the development of next-generation integrin antagonists and exploring its untapped potential in neuroscience for creating novel GABAB receptor modulators. The combination of its stereodefined core and modifiable aromatic ring ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 3. (PDF) Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors (2014) | Erin E. Mulvihill | 506 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. oatext.com [oatext.com]

- 6. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 7. droracle.ai [droracle.ai]

- 8. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: properties, synthesis and applications_Chemicalbook [chemicalbook.com]

- 11. αv Integrins in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. neurology.org [neurology.org]

- 19. jneurosci.org [jneurosci.org]

The Strategic Deployment of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid: A Chiral Cornerstone for Advanced Pharmaceutical Synthesis

Abstract

In the landscape of modern drug discovery and development, the precise construction of stereochemically defined molecules is paramount to achieving desired therapeutic outcomes. Chiral building blocks serve as the foundational elements in this endeavor, enabling the synthesis of complex active pharmaceutical ingredients (APIs) with high enantiomeric purity. This guide provides an in-depth technical overview of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid, a sophisticated chiral building block of significant value in medicinal chemistry. We will explore its synthesis, inherent chemical properties, and strategic applications, with a focus on the causality behind its use in constructing advanced molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this versatile intermediate in their synthetic strategies.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of many biological molecules, and as such, the interaction between a drug and its biological target is often highly dependent on the three-dimensional arrangement of atoms.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, the use of enantiomerically pure chiral building blocks is not merely a preference but a necessity in the synthesis of safe and effective medicines.[2]

This compound is a non-natural β-amino acid derivative that embodies the key features of a high-value chiral building block. Its structure incorporates:

-

A tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled and sequential reactions in multi-step syntheses.[3]

-

A defined (R)-stereocenter at the β-position, which introduces the desired chirality into the target molecule.

-

A 4-iodophenyl moiety , which serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity.

This unique combination of features makes it a strategic intermediate in the synthesis of a range of complex molecules, particularly those targeting indications where precise molecular architecture is critical for efficacy.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogues is a critical aspect of its utility. While specific, peer-reviewed synthesis protocols for this exact iodo-analogue are not widely published, the synthesis of structurally similar compounds, such as the trifluoro-analogue used in the preparation of DPP-IV inhibitors, provides a well-documented and analogous pathway.

Representative Synthesis of a Boc-(R)-3-amino-4-(aryl)-butyric Acid Analogue

A common approach to synthesizing this class of compounds involves the asymmetric hydrogenation of a suitable precursor. For instance, the synthesis of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, an intermediate for the DPP-IV inhibitor Sitagliptin, is well-documented in the patent literature and serves as an excellent model.[4]

Experimental Protocol: Synthesis of (R)-3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid [4]

-

Preparation of the Precursor: A suitable enamine precursor is synthesized from 2,4,5-trifluorophenylacetic acid.

-

Asymmetric Hydrogenation: The enamine is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand) to establish the (R)-stereocenter.

-

Boc Protection: The resulting amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

-

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid to yield the final product.

The causality behind these steps is clear: the asymmetric hydrogenation is the key step for introducing chirality with high enantiomeric excess, while the Boc protecting group is essential for preventing unwanted side reactions of the amine in subsequent synthetic transformations.

Diagram: Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of Boc-(R)-3-amino-4-(aryl)-butyric acids.

Physicochemical Properties

| Property | Value (Estimated/Analogous) | Significance |

| Molecular Formula | C₁₅H₂₀INO₄ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 405.23 g/mol | Important for stoichiometric calculations in chemical reactions. |

| Appearance | White to off-white solid | A basic physical characteristic for identification and quality control. |

| Melting Point | ~144-146 °C (based on bromo-analogue)[3] | A key indicator of purity. A sharp melting point range suggests high purity. |

| Solubility | Soluble in organic solvents like methanol, DMSO, and ethyl acetate. | Knowledge of solubility is critical for choosing appropriate reaction and purification solvents. |

| Storage | Store at 2-8°C, protected from light and moisture. | Ensures the long-term stability and integrity of the compound. |

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block. The 4-iodophenyl group is a particularly attractive feature for medicinal chemists, as it serves as a precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of a wide array of substituents at this position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

3.1.1. The Suzuki Coupling: Building Biaryl Scaffolds

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound. By employing this compound in a Suzuki coupling, a second aryl or heteroaryl ring can be introduced, leading to the formation of complex biaryl structures that are common motifs in many biologically active molecules.

Diagram: Suzuki Coupling Workflow

Caption: Suzuki coupling of the title compound to form biaryl derivatives.

3.1.2. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for introducing rigid alkynyl linkers into a molecule, which can be used to probe binding pockets of proteins or to serve as precursors for further transformations.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reactant Preparation: To a solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the desired alkynylated product.

The causality for using a copper(I) co-catalyst is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle.

Incorporation into Peptides and Peptidomimetics

As a protected amino acid, this compound can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The resulting iodinated peptides can then be further modified via cross-coupling reactions, or the iodine atom can be used as a heavy atom for X-ray crystallography studies or as a site for radiolabeling.

Conclusion: A Versatile Tool for Drug Discovery

This compound stands as a testament to the power of rational design in chemical synthesis. Its combination of a protected amine, a defined stereocenter, and a versatile synthetic handle in the form of an iodinated phenyl ring makes it an invaluable asset for medicinal chemists. By providing a reliable means of introducing chirality and a site for diversification, this building block accelerates the discovery and development of novel therapeutics. The principles and protocols outlined in this guide are intended to empower researchers to fully leverage the potential of this and similar chiral intermediates in their quest for the next generation of medicines.

References

- 1. WO2006104356A1 - Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2016204376A1 - Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]

- 4. waltersport.com [waltersport.com]

Solubility of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid in organic solvents

An In-depth Technical Guide to the Solubility of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary pharmaceutical synthesis. The document delineates the theoretical principles governing its solubility, offers practical, step-by-step protocols for empirical determination, and presents a curated discussion on the implications of its solubility profile in drug development. By integrating fundamental chemical principles with actionable laboratory methods, this guide serves as an essential resource for researchers engaged in the synthesis, purification, and formulation of related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It profoundly influences the efficiency of synthetic routes, the feasibility of purification techniques, and the ultimate bioavailability of the final drug product.[1] this compound, a chiral amino acid derivative, is a vital intermediate in the synthesis of various therapeutic agents. Its structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a lipophilic iodophenyl moiety, and a polar amino acid backbone, presents a unique and complex solubility profile. Understanding and predicting its behavior in various organic solvents is paramount for process optimization, ensuring high yields, and maintaining purity. This guide aims to provide a deep dive into the solubility of this specific compound, moving from theoretical underpinnings to practical laboratory application.

Theoretical Framework: Deconstructing the Molecular Architecture

The solubility of this compound is a direct consequence of the interplay between its distinct structural components and the physicochemical properties of the solvent. A qualitative understanding of these interactions is crucial for making informed decisions in the laboratory.

2.1. The Influence of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability and ease of removal under mild acidic conditions.[2] From a solubility perspective, the bulky and hydrophobic nature of the tert-butyl moiety significantly diminishes the compound's affinity for aqueous media, rendering it poorly soluble in water.[3] Conversely, it enhances solubility in a range of nonpolar and moderately polar organic solvents.[2][3]

2.2. The Phenylalanine-derived Core and the Iodo-Substituent

The core of the molecule is derived from phenylalanine, an amino acid with an aromatic phenyl group. This phenyl ring introduces a significant hydrophobic character.[4] The addition of an iodine atom to the para-position of the phenyl ring further increases the molecule's lipophilicity and molecular weight, generally leading to decreased solubility in polar solvents. However, the polarizable nature of the iodine atom can lead to favorable London dispersion forces with certain organic solvents.

2.3. The Polar Amino Acid Backbone

The free carboxylic acid and the protected amino group of the butyric acid chain introduce polarity to the molecule. The carboxylic acid group is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the Boc group and the carboxylic acid can act as hydrogen bond acceptors. These polar functionalities promote solubility in polar aprotic solvents that can engage in hydrogen bonding.

2.4. The "Like Dissolves Like" Principle in Practice

Based on the molecular structure, we can anticipate the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule.[2][3] Chlorinated solvents like Dichloromethane (DCM) are also likely to be effective due to their ability to dissolve Boc-protected amino acids.[2]

-

Moderate Solubility: Expected in esters like ethyl acetate and ethers like tetrahydrofuran (THF), which offer a balance of polarity.[2][3]

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and in nonpolar aliphatic hydrocarbon solvents like hexane and heptane.

The interplay of these factors is visually summarized in the diagram below:

Caption: Factors influencing the solubility of the target molecule.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for process development. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in various organic solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

Caption: Workflow for experimental solubility determination.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure a solid phase remains at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Sampling:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.4. Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |

| Dichloromethane (DCM) | 9.1 | [Experimental Value] |

| N,N-Dimethylformamide (DMF) | 36.7 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] |

| Ethyl Acetate (EtOAc) | 6.0 | [Experimental Value] |

| Acetonitrile (ACN) | 37.5 | [Experimental Value] |

| Methanol (MeOH) | 32.7 | [Experimental Value] |

| n-Heptane | 1.9 | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally.

Implications for Drug Development

The solubility profile of this compound has significant practical implications across various stages of drug development:

-

Reaction Solvent Selection: A solvent in which the starting materials and reagents are highly soluble will facilitate a homogeneous reaction, leading to faster reaction rates and higher yields.

-

Purification Strategy: Solubility data is crucial for designing crystallization and chromatography-based purification methods. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for recrystallization. For chromatography, the choice of mobile phase will be dictated by the compound's solubility.

-

Formulation Development: While this compound is an intermediate, understanding its solubility provides insights into the properties of the final API. Poor solubility in a range of solvents may signal potential challenges in developing a suitable formulation for oral or parenteral administration.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its hydrophobic and polar functionalities. While theoretical considerations provide a valuable framework for predicting its behavior, precise, empirical data is indispensable for process optimization and rational decision-making in a research and development setting. The protocols and principles outlined in this guide offer a robust foundation for scientists and researchers to effectively characterize and leverage the solubility of this important synthetic intermediate.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety considerations, handling protocols, and risk mitigation strategies for Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid. As a key building block in pharmaceutical synthesis, a comprehensive understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective for the professional researcher.

Compound Profile and Inferred Hazard Assessment

This compound is a non-natural, Boc-protected amino acid derivative. Its structure incorporates three key features that dictate its chemical reactivity and safety profile: a reactive aryl-iodide, a sterically bulky and acid-labile Boc protecting group, and a carboxylic acid moiety.

Analog-Based Hazard Inference:

A safety data sheet for the structurally analogous compound, Boc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid (CAS 331763-75-8) , provides critical hazard information.[1] Given the similar reactivity of aryl-bromides and aryl-iodides, it is scientifically prudent to infer a similar hazard profile. The GHS hazard statements for the bromo-analog are:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Therefore, this compound should be handled as a substance that is irritating to the skin, eyes, and respiratory system until specific toxicological data becomes available.

Contribution of the Aryl-Iodide Moiety:

Organic iodine compounds can present unique hazards. Iodine itself is a strong oxidizing agent and can give off irritating or toxic fumes in a fire.[2][3] While the iodine in the target molecule is covalently bonded, thermal decomposition or certain chemical reactions could release iodine-containing species. Furthermore, organic iodides can be persistent in the environment and may pose a significant safety problem if released.[4]

The Role of the Boc Protecting Group:

The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is designed to be removed under acidic conditions.[5] This lability means that contact with strong acids will cleave the protecting group, generating isobutylene and carbon dioxide, and exposing the free amine. This reaction itself is not hazardous but is a key chemical property to consider in storage and handling.

Summary of Physicochemical and Hazard Data

| Property | Value / Classification | Source / Rationale |

| Chemical Formula | C₁₅H₂₀INO₄ | Parchem[6] |

| CAS Number | 269396-71-6 | Parchem[6] |

| Physical State | Solid, likely a powder. | Inferred from similar compounds.[7] |

| GHS Hazard Pictogram | Inferred from analog data. | |

| GHS Signal Word | Warning | Inferred from analog data.[1][8] |

| Inferred Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on bromo-analog data.[1][8] |

| Potential Hazards | May release toxic fumes (iodine compounds) upon decomposition.[3] | General toxicology of organic iodides. |

The Self-Validating Safety Workflow: From Receipt to Disposal

A robust safety protocol is a self-validating system where each step confirms the integrity of the next. The following workflow is designed to minimize exposure and mitigate risks associated with handling powdered, irritant-class chemical compounds.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. ICSC 0167 - IODINE [chemicalsafety.ilo.org]

- 3. nj.gov [nj.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. parchem.com [parchem.com]

- 7. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The reaction's broad applicability stems from its mild conditions, the stability and low toxicity of its organoboron reagents, and its compatibility with a wide array of functional groups.[5]

This application note provides a detailed protocol for the Suzuki coupling of a functionally rich substrate, Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid . This molecule is of particular interest in drug discovery, combining a chiral amino acid backbone with a reactive aryl iodide handle. The successful coupling of this intermediate with various boronic acids or esters opens a gateway to a diverse library of novel unnatural amino acids, which are valuable building blocks for peptidomimetics and other complex molecular architectures.

The presence of the Boc-protecting group, the free carboxylic acid, and the stereocenter necessitates a carefully optimized protocol to ensure high yields, prevent side reactions such as racemization, and maintain the integrity of all functional groups.[6] This guide will delve into the mechanistic rationale behind the chosen conditions, offering a robust starting point for researchers aiming to incorporate this versatile building block into their synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing the reaction. The catalytic cycle, centered around a palladium catalyst, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step, often rate-determining, forms a Pd(II) intermediate.[3] The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides or chlorides.[3][4]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][9] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[2]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][7]

Below is a visualization of the Suzuki-Miyaura catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The specific structure of the substrate presents several challenges and considerations that must be addressed in the protocol design:

-

Steric Hindrance: While not excessively hindered, the substitution pattern on the phenyl ring and the presence of the amino acid side chain can influence the choice of ligand. Bulky, electron-rich phosphine ligands are often employed to promote both oxidative addition and reductive elimination.[10]

-

Functional Group Compatibility: The Boc-protecting group is generally stable to the basic conditions of the Suzuki coupling. However, overly harsh conditions or prolonged reaction times at high temperatures could lead to its cleavage.[11] The free carboxylic acid can be deprotonated by the base, which may affect its solubility and coordination to the palladium center. In some cases, protection of the carboxylic acid as an ester may be beneficial, but it is often possible to perform the coupling on the free acid.

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount for a successful reaction. For aryl iodides, a variety of palladium precursors can be effective. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Buchwald and Fu have developed highly active catalyst systems employing bulky, electron-rich phosphine ligands that are particularly effective for challenging couplings.[12][13]

-

Base and Solvent System: The base is essential for the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][3] The choice of solvent is also critical, with common options including toluene, dioxane, THF, and DMF, often in the presence of water to facilitate the dissolution of the inorganic base.[3]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 419.23 | 1.0 | 1.0 |

| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |

| Pd₂(dba)₃ | 915.72 | 0.01 - 0.025 | 0.02 - 0.05 |

| XPhos | 476.65 | 0.04 - 0.10 | 0.04 - 0.10 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | - | - |

| Water (degassed) | - | - | - |

Reaction Setup and Execution

The following workflow diagram illustrates the key steps of the experimental procedure:

Caption: A streamlined workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

-

Reaction Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to the reaction vessel to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.025 equiv), and the ligand, XPhos (0.04-0.10 equiv). The use of pre-catalysts can also be considered for operational simplicity.[11]

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve the chromatography of the carboxylic acid).

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and thorough purging of the reaction vessel.- Use high-purity starting materials. |

| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use a more stable boronic ester (e.g., a pinacol ester).[1]- Minimize the amount of water in the solvent system or consider anhydrous conditions with a suitable base.- Optimize the reaction time to avoid prolonged heating after completion. |

| Dehalogenation of Starting Material | - Presence of hydride sources- Catalyst decomposition | - Ensure solvents are free of potential hydride donors.[1]- Use a more robust ligand to stabilize the palladium catalyst.- Lower the reaction temperature if possible. |

| Boc Deprotection | - Reaction temperature is too high- Reaction time is excessive | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules, and with careful consideration of the reaction parameters, it can be successfully applied to functionalized substrates like this compound. The protocol outlined in this application note provides a solid foundation for researchers to explore the synthesis of novel biaryl amino acid derivatives. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent, as well as maintaining a scrupulously inert atmosphere throughout the reaction. By leveraging the principles discussed herein, scientists can efficiently generate diverse molecular scaffolds for applications in drug discovery and beyond.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. discovery.researcher.life [discovery.researcher.life]

Application of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid in medicinal chemistry

An In-Depth Guide to the Application of Boc-(R)-3-amino-4-(aryl)-butyric Acids in Medicinal Chemistry

Introduction: The Strategic Value of Chiral β-Amino Acid Scaffolds

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the use of versatile and stereochemically defined building blocks. Among these, protected chiral β-amino acids are of paramount importance. These structures provide a robust framework for constructing complex molecules with precise three-dimensional architectures, a critical feature for achieving high-affinity and selective interactions with biological targets.

This guide focuses on the application of Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid and its analogues in medicinal chemistry. The core structure consists of a butyric acid backbone with a chiral center at the β-position, an amine protected by a tert-butyloxycarbonyl (Boc) group, and an aryl group that serves as a key interaction moiety.

While this compound itself is a valuable intermediate, a significant body of scientific literature and industrial application centers on its close analogue, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid . This trifluorinated compound is a crucial intermediate in the industrial synthesis of Sitagliptin, a widely prescribed Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] Due to the extensive and publicly available data, this guide will use the synthesis of Sitagliptin as a primary case study to illustrate the fundamental principles of application. The methodologies and chemical logic are directly transferable to the iodo-analogue and other similar building blocks.

Part I: Deconstructing the Molecular Architecture

The utility of this class of compounds stems from the distinct roles played by each of its constituent parts. Understanding these roles is fundamental to appreciating its strategic importance in synthesis.

The Boc Protecting Group: A Tool for Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide and medicinal chemistry. Its selection is a deliberate strategic choice for several reasons:

-

Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine.[2] This deprotection occurs without affecting more robust protecting groups or linkages, such as esters or amides.

-

Orthogonality: Its stability under a wide range of other reaction conditions (e.g., basic, hydrogenolysis, nucleophilic attack) allows chemists to perform modifications on other parts of the molecule without disturbing the protected amine. This principle of "orthogonal protection" is a cornerstone of complex molecule synthesis.

-